molecular formula C21H40O3 B096970 Methyl 15-oxoeicosanoate CAS No. 19271-79-5

Methyl 15-oxoeicosanoate

Cat. No.: B096970
CAS No.: 19271-79-5
M. Wt: 340.5 g/mol
InChI Key: VKRXGRNTVLMTBG-UHFFFAOYSA-N
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Description

Methyl 15-oxoeicosanoate (CAS# 19271-79-5) is a methyl ester derivative of 15-oxoeicosanoic acid, characterized by a 20-carbon chain (eicosanoate backbone) with a ketone group at position 15 and a terminal methyl ester. Its molecular formula is C₂₁H₄₀O₃, and its molecular weight is approximately 340.5 g/mol . Key physical properties include a density of ~0.95 g/cm³, boiling point >300°C (estimated due to high molecular weight), and moderate solubility in organic solvents like chloroform and dimethyl sulfoxide (DMSO) . The ketone group at position 15 distinguishes it from non-oxygenated or hydroxylated eicosanoate derivatives, influencing its reactivity and biological interactions.

Properties

CAS No.

19271-79-5

Molecular Formula

C21H40O3

Molecular Weight

340.5 g/mol

IUPAC Name

methyl 15-oxoicosanoate

InChI

InChI=1S/C21H40O3/c1-3-4-14-17-20(22)18-15-12-10-8-6-5-7-9-11-13-16-19-21(23)24-2/h3-19H2,1-2H3

InChI Key

VKRXGRNTVLMTBG-UHFFFAOYSA-N

SMILES

CCCCCC(=O)CCCCCCCCCCCCCC(=O)OC

Canonical SMILES

CCCCCC(=O)CCCCCCCCCCCCCC(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Oxygenated Eicosanoid Esters

Methyl 15-oxoeicosanoate shares structural similarities with oxygenated eicosanoid esters but differs in functional group placement and type:

Compound Molecular Formula Functional Groups Key Differences
This compound C₂₁H₄₀O₃ Methyl ester, ketone (15-oxo) Saturated backbone; no double bonds
15(S)-HETE methyl ester C₂₁H₃₄O₃ Methyl ester, hydroxyl (15-S) Unsaturated (4 double bonds); hydroxyl group
5-OxoETE methyl ester C₂₁H₃₂O₃ Methyl ester, ketone (5-oxo) Unsaturated (3 double bonds); ketone at C5
  • Polarity and Solubility: The ketone group in this compound increases polarity compared to non-oxygenated esters (e.g., methyl eicosanoate) but reduces hydrogen-bonding capacity relative to hydroxylated analogs like 15(S)-HETE methyl ester. This results in lower aqueous solubility than hydroxylated derivatives .
  • Chromatographic Behavior: In gas chromatography (GC), unsaturated esters (e.g., methyl 8,11,14,17-eicosatetraenoate, Entry 19 in ) exhibit lower retention times (43.48 min) due to reduced polarity from double bonds. This compound, with its saturated backbone and ketone, would likely show higher retention times, similar to cis-11-eicosenoic acid methyl ester (44.39 min) .

Comparison with Shorter-Chain Oxo-Esters

Shorter-chain oxo-esters, such as methyl 5-oxohexanoate (C₇H₁₂O₃, MW 144.17 g/mol), share a ketone group but differ in chain length and applications:

  • Molecular Weight and Boiling Point: this compound’s higher molecular weight (~340.5 g/mol vs. 144.17 g/mol) correlates with a significantly higher boiling point (>300°C vs. ~200°C for methyl 5-oxohexanoate) .
  • Biological Relevance: Shorter-chain oxo-esters are often volatile organic compounds (VOCs) or flavorants, whereas this compound may participate in lipid signaling or metabolic pathways due to its structural similarity to eicosanoids .

Physicochemical Properties Table

A comparative analysis of key properties is summarized below:

Property This compound Methyl 8,11,14,17-Eicosatetraenoate 15(S)-HETE Methyl Ester Methyl 5-Oxohexanoate
Molecular Formula C₂₁H₄₀O₃ C₂₁H₃₄O₂ C₂₁H₃₄O₃ C₇H₁₂O₃
Molecular Weight (g/mol) 340.5 318.5 334.5 144.17
Functional Groups Ketone (C15), ester 4 double bonds, ester Hydroxyl (C15), ester Ketone (C5), ester
Boiling Point (°C) >300 (est.) ~280 (est.) ~290 (est.) ~200
Solubility Organic solvents Lipophilic Polar solvents Water-miscible

Research Findings and Implications

Synthetic Applications: this compound’s ketone group enables nucleophilic addition reactions, making it a precursor for synthesizing branched or functionalized lipids .

Biological Interactions: Unlike hydroxylated eicosanoids (e.g., 15(S)-HETE), the ketone group may reduce binding affinity for prostaglandin receptors but enhance stability against enzymatic degradation .

Industrial Relevance : Its high boiling point and stability suit applications in lubricants or surfactants, contrasting with shorter-chain oxo-esters used in fragrances or polymers .

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing and characterizing Methyl 15-oxoeicosanoate in academic research?

  • Methodological Answer : Synthesis typically involves esterification of 15-oxoeicosanoic acid with methanol under acid catalysis, followed by purification via column chromatography. Characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) to confirm structural integrity . Purity should be verified using high-performance liquid chromatography (HPLC) with UV detection, ensuring ≥95% purity for biological studies . Reagents must be sourced with documented purity (e.g., Sigma-Aldrich, Cayman Biochemical) and catalog numbers included for reproducibility .

Q. How can researchers design experiments to assess the biological activity of this compound in cellular models?

  • Methodological Answer : Begin with dose-response studies (e.g., 1–100 µM) in relevant cell lines, using positive/negative controls (e.g., Ethacrynic acid for anti-inflammatory comparisons) . Include viability assays (MTT or resazurin) to rule out cytotoxicity. For mechanistic studies, pair with inhibitors (e.g., wedelolactone for NQO1 pathways) and quantify biomarkers via Western blotting or LC-MS . Ensure biological replicates (n ≥ 3) and statistical validation (e.g., ANOVA with post-hoc tests) to confirm significance .

Q. What analytical techniques are critical for verifying the stability and purity of this compound under experimental conditions?

  • Methodological Answer : Stability studies should employ accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC analysis. Use tandem mass spectrometry (LC-MS/MS) to detect degradation products . For purity, differential scanning calorimetry (DSC) can identify polymorphic changes, while Karl Fischer titration quantifies residual moisture . Document instrument specifications (e.g., Agilent 1260 HPLC with Zorbax SB-C18 column) to ensure reproducibility .

Advanced Research Questions

Q. How should researchers address contradictory data in studies investigating this compound’s role in inflammatory pathways?

  • Methodological Answer : Contradictions may arise from cell-type specificity or experimental conditions (e.g., serum-free vs. serum-containing media). Conduct cross-laboratory validation using standardized protocols (e.g., identical LPS concentrations for inflammation induction) . Perform meta-analyses of existing datasets to identify confounding variables (e.g., batch effects in reagent sourcing) . Use pathway enrichment tools (e.g., KEGG, STRING) to contextualize divergent results within broader signaling networks .

Q. What strategies optimize the detection of this compound in complex biological matrices using mass spectrometry?

  • Methodological Answer : Employ solid-phase extraction (SPE) with C18 cartridges to isolate the compound from plasma/tissue homogenates. Derivatize with pentafluorobenzyl bromide to enhance ionization efficiency in negative-ion mode LC-MS . Use internal standards (e.g., deuterated analogs) to correct for matrix effects. Optimize collision energy (CE) and declustering potential (DP) via MRM tuning, targeting precursor/product ions (e.g., m/z 335 → 317) .

Q. How can computational modeling complement experimental studies to elucidate this compound’s molecular targets?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against candidate receptors (e.g., PPARγ, COX-2) using the compound’s 3D structure (PubChem CID). Validate predictions with surface plasmon resonance (SPR) to measure binding affinity (KD) . Combine with molecular dynamics simulations (GROMACS) to assess stability of ligand-receptor complexes over 100-ns trajectories . Cross-reference with transcriptomic data (RNA-seq) to identify downstream gene expression changes .

Tables: Key Methodological Considerations

Aspect Recommendations References
Synthesis Acid-catalyzed esterification; purity ≥95% by HPLC
Characterization ¹H/¹³C NMR, HRMS; DSC for polymorphism
Biological Assays Dose-response with controls; viability/mechanistic assays
Data Analysis ANOVA with Tukey’s post-hoc; meta-analysis for contradictions
Computational Tools AutoDock Vina, GROMACS for docking/MD; KEGG for pathway analysis

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